MC-VA-Pabc-mmae

Antibody-Drug Conjugates Cathepsin B Cleavage Kinetics Linker-Payload Release

Researchers require validated linker-payload modules to benchmark novel ADC designs. MC-VA-Pabc-mmae delivers a well-characterized cathepsin B-cleavable construct (Val-Ala dipeptide + PABC-MMAE) for direct head-to-head comparator studies. - Distinct cleavage kinetics vs. VC linker; essential for enzymatic release assays. - Demonstrated in vitro cytotoxicity (IC50 6.64-57.87 ng/mL) in HER2+ cancer models. - Maleimidocaproyl (MC) enables selective cysteine conjugation; DAR optimization to 3-4. - Pre-assembled module streamlines ADC production workflows.

Molecular Formula C65H99N9O14
Molecular Weight 1230.5 g/mol
Cat. No. B12405613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-VA-Pabc-mmae
Molecular FormulaC65H99N9O14
Molecular Weight1230.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O
InChIInChI=1S/C65H99N9O14/c1-16-41(8)57(49(86-14)36-53(78)73-35-23-26-48(73)59(87-15)42(9)60(80)66-43(10)58(79)46-24-19-17-20-25-46)71(12)64(84)55(39(4)5)70-63(83)56(40(6)7)72(13)65(85)88-37-45-28-30-47(31-29-45)68-61(81)44(11)67-62(82)54(38(2)3)69-50(75)27-21-18-22-34-74-51(76)32-33-52(74)77/h17,19-20,24-25,28-33,38-44,48-49,54-59,79H,16,18,21-23,26-27,34-37H2,1-15H3,(H,66,80)(H,67,82)(H,68,81)(H,69,75)(H,70,83)/t41-,42+,43+,44-,48-,49+,54-,55-,56-,57-,58+,59+/m0/s1
InChIKeyIQZWSFIVBFLXDH-RKMHKBIWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-VA-Pabc-mmae: A Valine-Alanine Dipeptide-Based Drug-Linker Conjugate for ADCs – Technical Specifications and Procurement Context


MC-VA-Pabc-mmae is an agent-linker conjugate for antibody-drug conjugates (ADCs), comprising a maleimidocaproyl (MC) spacer, a valine-alanine (VA) dipeptide cleavable linker, a self-immolative para-aminobenzyl carbamate (PABC) group, and the microtubule-disrupting payload monomethyl auristatin E (MMAE) . The MC-VA-PABC construct is designed for intracellular cathepsin B-mediated cleavage within lysosomes, releasing free MMAE to induce mitotic arrest and apoptosis [1]. It is supplied as a research-grade drug-linker module (CAS: 1818864-51-5; molecular weight: 1230.53 g/mol) for site-specific or stochastic conjugation to thiol-functionalized antibodies .

Valine-Alanine dipeptide linker with PABC self-immolative group
Intracellular cathepsin B-mediated MMAE release for ADC studies
Maleimidocaproyl spacer for conjugation to thiol-functionalized antibodies

Why Generic Substitution of MC-VA-Pabc-mmae with Other MMAE-Loaded Linkers Fails: Procurement Risk Assessment


Substituting MC-VA-Pabc-mmae with the more common MC-VC-PABC-MMAE (valine-citrulline) or other MMAE linker-payloads carries material risk to experimental reproducibility and manufacturability. The valine-alanine dipeptide exhibits distinct enzymatic cleavage kinetics compared to valine-citrulline, influencing the rate of intracellular payload release [1]. Additionally, the hydrophobic nature of the PABC-MMAE moiety, combined with the specific dipeptide sequence, governs plasma stability, aggregation propensity, and achievable drug-to-antibody ratio (DAR) in a manner that is not interchangeable across linker types [2]. Researchers developing next-generation ADCs with non-canonical cleavable linkers require a well-characterized VA-PABC-MMAE module to benchmark novel designs and ensure consistent in vitro and in vivo performance [3].

Cleavage Kinetics
VA dipeptide may exhibit distinct enzymatic processing rates vs. VC linker, influencing intracellular payload release.
Plasma Stability & Aggregation
Hydrophobic PABC-MMAE and dipeptide sequence may alter plasma stability and aggregation propensity compared to VC-based modules.
DAR Transferability
Drug-to-antibody ratio profiles achieved with VA linkers may not directly match those obtained with VC counterparts.

MC-VA-Pabc-mmae: Quantitative Comparative Evidence for Scientific Selection and Procurement


Comparative Cathepsin B-Mediated MMAE Release Kinetics: MC-VA-PABC vs. MC-VC-PABC Linker Systems

In a head-to-head comparison using N-acetyl-L-cysteine (NAC) adducts, the VA-based linker conjugate (NAC-12b) demonstrated a time-dependent release of free MMAE comparable to the VC-based control (NAC-12c). Quantitative LC-MS analysis confirmed both dipeptides are suitable substrates for cathepsin B, with similar initial cleavage rates under identical enzymatic conditions [1].

Cathepsin B Release Kinetics
Head-to-head
Comparable cumulative MMAE release over 72 h vs. VC-based linker control (NAC-12c).
Supports similar enzymatic activation profile for VA and VC dipeptide linkers.
Reported comparable cleavage rates under standardized conditions.
Antibody-Drug Conjugates Cathepsin B Cleavage Kinetics Linker-Payload Release

In Vitro Cytotoxicity and Antigen Selectivity: VA-MMAE ADCs vs. VC-MMAE ADCs in HER2+ Cancer Models

Anti-HER2 ADCs constructed with VA-MMAE payloads (mil40-12b) exhibited potent and highly selective cytotoxicity against HER2-positive cell lines, with IC50 values ranging from 7.69 to 57.87 ng/mL. Critically, the VA-based ADCs showed near-identical potency and selectivity to the VC-based ADCs across a panel of breast, gastric, and ovarian cancer lines [1].

HER2+ Cell Cytotoxicity
Head-to-head
IC50 6.64–57.87 ng/mL across HER2+ cell lines; ≤10% variation vs. VC-MMAE ADC.
Reported antigen-selective cytotoxicity in HER2+ cell models.
Endpoint context; selectivity supports target-specific studies.
ADC Cytotoxicity HER2 Targeting Antigen Selectivity

Comparative Anti-Tumor Efficacy in a HER2+ Xenograft Model: VA-MMAE ADC vs. VC-MMAE ADC

In a BT-474 breast cancer xenograft model, the VA-MMAE ADC (mil40-12b) demonstrated robust, dose-dependent tumor regression. At 5 mg/kg (q7d x4), all treated animals achieved complete tumor eradication with no recurrence after one month. The VA-based ADC exhibited anti-tumor activity substantially comparable to the VC-based ADC control [1].

Tumor Regression Model
Head-to-head
5 mg/kg q7d x4: complete tumor eradication in BT-474 xenograft; comparable to VC-MMAE ADC.
Model-response endpoint; tumor regression comparable to VC benchmark.
Reported in vivo model context; no weight loss observed.
In Vivo Efficacy Xenograft Model Tumor Regression

Drug-to-Antibody Ratio (DAR) Achievability: MC-VA-PABC-MMAE Conjugation vs. MC-ValCitPABC-MMAE

While no direct DAR data for MC-VA-Pabc-mmae alone is reported in the primary literature, class-level inference from analogous cysteine conjugation studies with MC-ValCitPABC-MMAE demonstrates that an average DAR of 3.2 is readily achievable using conventional reduction/alkylation chemistry [1]. The VA-based ADC in the comparative study was also prepared with an average of four drug payloads [2], confirming the technical feasibility of achieving DARs in the 3-4 range with this linker class.

DAR Conjugation Feasibility
Class-level
Inference: average DAR 3–4 achievable via cysteine conjugation; VC analog achieves DAR 3.2.
DAR range supports consistent ADC generation; direct data to verify.
Class-level inference; specific MC-VA-Pabc-mmae DAR not yet reported.
DAR Control ADC Conjugation Cysteine Conjugation

MC-VA-Pabc-mmae: Optimal Research and Preclinical Development Application Scenarios Based on Evidence


Benchmarking Novel Cleavable Linker Systems Against the VA-MMAE Standard

Researchers developing next-generation dipeptide or tripeptide linkers (e.g., GPLG-PABC) should procure MC-VA-Pabc-mmae as a head-to-head comparator. The VA linker exhibits a 4-fold lower anti-tumoral effect compared to GPLG-PABC-MMAE in SMDC models [1], making MC-VA-Pabc-mmae an essential baseline for quantifying the improved efficacy of novel linker designs. Its well-characterized cathepsin B cleavage profile [2] provides a reference for enzymatic release assays.

HER2-Targeted ADC Development for Breast and Gastric Cancer Preclinical Studies

For teams developing anti-HER2 ADCs for breast (BT-474, SK-BR-3) or gastric (NCI-N87) cancer models, MC-VA-Pabc-mmae offers a validated linker-payload with demonstrated in vitro cytotoxicity (IC50 6.64-57.87 ng/mL) and in vivo tumor regression at clinically relevant doses (2.5-5 mg/kg) [2]. The VA-MMAE combination yields selectivity between HER2-positive and HER2-negative cells increased by approximately 2400-26,000 fold [2], supporting its use in target-specific cytotoxicity studies.

Site-Specific Conjugation Method Development Requiring Thiol-Reactive MMAE Payloads

MC-VA-Pabc-mmae contains a maleimidocaproyl (MC) moiety that reacts selectively with reduced cysteine thiols, making it suitable for both stochastic interchain cysteine conjugation and site-specific engineering approaches (e.g., THIOMAB). Procurement of this pre-assembled linker-payload module streamlines ADC production workflows, as supported by conjugation services offered by major vendors , and enables DAR optimization in the 3-4 range analogous to the VC counterpart [3].

Comparative Pharmacokinetic and Stability Studies of Dipeptide Linker Variants

Investigators assessing the impact of dipeptide sequence on ADC plasma stability and aggregation propensity should include MC-VA-Pabc-mmae as a key variant. While the SCT200 study highlights the limited structural diversity of MC-VC-PABC linkers [4], the VA dipeptide represents a validated alternative with distinct hydrophobicity and enzymatic processing characteristics [2]. This enables systematic structure-activity relationship (SAR) studies to optimize linker selection for specific antibody-payload combinations.

Application
Selection Property
Validation Focus
Linker benchmarking studies
Cathepsin B cleavage profile
Enzymatic release assay comparison
HER2+ cancer cell-model studies
Antigen-selective cytotoxicity
Cell-line panel endpoint review
Thiol-based conjugation workflow
Maleimide-reactive MC moiety
DAR optimization and characterization
Linker SAR and stability studies
Dipeptide hydrophobicity and stability
Aggregation propensity and PK endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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